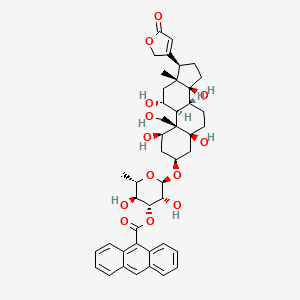

Anthroylouabain

描述

Contextualizing Anthroylouabain within the Research Landscape of Cardiac Glycosides and Na+/K+-ATPase

Cardiac glycosides, a class of naturally occurring steroids, are known for their therapeutic effects on heart conditions, which they achieve by inhibiting the Na+/K+-ATPase. nih.govontosight.ai This enzyme, also known as the sodium-potassium pump, is an integral membrane protein that actively transports sodium and potassium ions across the cell membrane, a process crucial for maintaining cellular electrochemical gradients. nih.govresearchgate.net These gradients are essential for various physiological functions, including nerve impulses and muscle contractions. researchgate.net

This compound, as a derivative of ouabain (B1677812), also binds to and inhibits the Na+/K+-ATPase. nih.gov Its core structure consists of a steroid nucleus, a sugar moiety, and a fluorescent anthracenyl group. ontosight.ai This structural design allows it to act as a specific probe for the cardiac glycoside binding site on the Na+/K+-ATPase. nih.govacs.org The binding of this compound is influenced by the conformational state of the enzyme, requiring the presence of magnesium and being optimal under conditions of Mg + Pi or MgATP + Na. nih.gov

Rationale for the Design and Synthesis of Fluorescent Ouabain Derivatives

The development of fluorescent derivatives of ouabain, such as this compound, was driven by the need for more direct and dynamic methods to study the Na+/K+-ATPase. Traditional radioligand binding assays, while informative, have limitations. Fluorescent probes offer a non-radioactive alternative that allows for real-time monitoring of binding events and conformational changes in the enzyme. nih.govnih.gov

A key feature of this compound is the significant enhancement of its fluorescence upon binding to the Na+/K+-ATPase. nih.gov This property is the foundation of its use in a variety of experimental settings. The fluorescence intensity of this compound increases approximately tenfold when it binds to the enzyme, providing a clear and measurable signal of the interaction. nih.gov This fluorescence enhancement, along with characteristic spectral shifts, allows for the precise quantification of binding sites and the study of binding kinetics. nih.govnih.gov

The synthesis of this compound is achieved through the reaction of anthracene-9-carboxylic chloride with ouabain, resulting in the esterification of the anthracene (B1667546) group to the rhamnose sugar of the glycoside. nih.gov This modification has been shown to create a specific, high-affinity probe for the cardiac glycoside receptor site on the Na+/K+-ATPase. nih.govacs.org

Detailed Research Findings

The application of this compound has yielded significant insights into the function and regulation of the Na+/K+-ATPase. Studies have utilized its fluorescent properties to measure the density of active pump molecules in neurons and to investigate the thermodynamics of its binding to the enzyme.

For instance, a fluorescent 9-anthroylouabain assay was used to assess changes in the number of phosphorylated, active Na+/K+-ATPase molecules in rat thalamic neurons. nih.gov It was observed that exposure to veratridine (B1662332) or monensin (B1676710), substances that increase intracellular sodium, led to a significant increase in the membrane fluorescence of this compound, indicating an upregulation of active pumps. nih.gov Specifically, a 60% and 110% increase in phosphorylated pumps was detected after veratridine and monensin exposure, respectively. nih.gov

The binding kinetics of this compound have also been characterized. Dissociation constants (Kd) determined from kinetic measurements are 1.5 x 10-7 M for the MgATP + Na complex and 1.8 x 10-7 M for the Mg + Pi complex. nih.gov Fluorescence titrations for the latter complex yielded a Kd of 2.3 x 10-7 M. nih.gov These findings highlight the high affinity of this compound for its target.

Table 1: Compound Properties

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass |

| This compound | [(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[[(1R,3S,5S,8R,9S,10R,11R,13R,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-4-yl] anthracene-9-carboxylate | C44H52O13 | 788.9 g/mol |

| Ouabain | (1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carbaldehyde | C29H44O12 | 584.65 g/mol |

| Veratridine | (3β,4α,16β)-4,9-epoxy-cevane-3,4,12,14,16,17,20-heptol 3-(3,4-dimethoxybenzoate) | C36H51NO11 | 673.8 g/mol |

| Monensin | 2-[[2-ethyl-3'-methyl-5'-[2,3,4,5-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]perhydro-2,2'-bifuran-5-yl]methyl]-3,5-dimethyl-tetrahydrofuran-2-acetic acid | C36H62O11 | 670.9 g/mol |

| Note: Data sourced from publicly available chemical databases. |

Table 2: Summary of Research Findings

| Research Focus | Key Finding | Citation |

| Na+/K+-ATPase Activity Assay | This compound fluorescence increases upon binding to active, phosphorylated Na+/K+-ATPase. | nih.gov |

| Regulation of Na+/K+-ATPase | Increased intracellular sodium leads to an upregulation of active Na+/K+-ATPase pumps, as detected by increased this compound binding. | nih.gov |

| Thermodynamics of Binding | The association of this compound with Na+/K+-ATPase is driven by both enthalpy and entropy. | nih.gov |

| Binding Kinetics | Dissociation constants (Kd) for this compound binding to Na+/K+-ATPase are in the sub-micromolar range, indicating high affinity. | nih.gov |

| This table summarizes key findings from the cited research articles. |

属性

分子式 |

C44H52O13 |

|---|---|

分子量 |

788.9 g/mol |

IUPAC 名称 |

[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-4-yl] anthracene-9-carboxylate |

InChI |

InChI=1S/C44H52O13/c1-22-36(49)38(57-39(51)34-27-9-5-3-7-23(27)15-24-8-4-6-10-28(24)34)37(50)40(55-22)56-26-17-32(47)43(21-45)35-30(11-13-42(43,52)18-26)44(53)14-12-29(25-16-33(48)54-20-25)41(44,2)19-31(35)46/h3-10,15-16,22,26,29-32,35-38,40,45-47,49-50,52-53H,11-14,17-21H2,1-2H3/t22-,26-,29+,30+,31+,32+,35+,36-,37+,38+,40-,41+,42-,43+,44-/m0/s1 |

InChI 键 |

CSNRMZGUGASWCS-XLAOFTCCSA-N |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)O)CO)O)O)OC(=O)C7=C8C=CC=CC8=CC9=CC=CC=C97)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)OC(=O)C7=C8C=CC=CC8=CC9=CC=CC=C97)O |

Pictograms |

Acute Toxic |

同义词 |

anthroylouabain |

产品来源 |

United States |

Synthetic Methodologies and Rigorous Characterization for Anthroylouabain

Synthetic Routes for Anthroylouabain Precursors

The generation of this compound is contingent on the availability of its key precursors. The primary reactive species for introducing the fluorescent group is anthracene-9-carboxylic chloride.

Anthracene-9-carboxylic chloride (also known as 9-anthroyl chloride) is not typically sourced directly but is synthesized from its corresponding carboxylic acid. evitachem.com The standard and effective method involves the conversion of anthracene-9-carboxylic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. evitachem.com

The reaction is generally performed by heating a mixture of 9-anthracene-carboxylic acid and an excess of thionyl chloride under reflux for approximately one hour. prepchem.com A small amount of a catalyst, such as N,N-dimethylformamide (DMF), may be added to facilitate the conversion. evitachem.com Following the reaction, the excess thionyl chloride is removed under vacuum. prepchem.com To ensure complete removal of the volatile reagent, toluene (B28343) is often added and subsequently evaporated; this process may be repeated. prepchem.com The resulting product, anthracene-9-carboxylic chloride, is a yellow solid that is highly sensitive to moisture. prepchem.com

| Reactant | Reagent | Conditions | Product |

| Anthracene-9-carboxylic acid | Thionyl chloride (SOCl₂) | Reflux, 1 hour | Anthracene-9-carboxylic chloride |

| Optional: N,N-dimethylformamide (catalyst) |

Chemical Derivatization: Esterification of Ouabain (B1677812) with Anthracene-9-Carboxylic Chloride

The core synthetic step in producing this compound is the direct esterification of ouabain. nih.govresearchgate.net This reaction involves the nucleophilic attack of a hydroxyl group on ouabain onto the electrophilic carbonyl carbon of anthracene-9-carboxylic chloride. nih.gov This forms an ester linkage, covalently attaching the fluorescent anthracene (B1667546) group to the ouabain molecule. nih.govresearchgate.net The reaction is typically carried out in a dry, non-protic solvent to prevent hydrolysis of the highly reactive acid chloride.

A critical challenge in the synthesis of this compound is preserving the structural integrity of the ouabain molecule, particularly its rhamnose glycoside moiety. Glycosidic bonds can be susceptible to cleavage under harsh conditions. Esterification reactions are often reversible and can be slow, necessitating conditions that favor product formation without causing degradation. chemguide.co.uk

Optimization strategies focus on several key parameters:

Temperature Control: The reaction is typically performed at controlled, often mild, temperatures to prevent side reactions and degradation of the sensitive glycoside structure. researchgate.net

Acid Scavenging: The esterification reaction produces hydrogen chloride (HCl) as a byproduct. chemguide.co.uk The accumulation of HCl can catalyze the hydrolysis of the glycosidic bond. To neutralize this acid, a non-nucleophilic base, such as dry pyridine, is often included in the reaction mixture. pnas.org

Reaction Time: The duration of the reaction must be carefully monitored to ensure complete esterification while minimizing the exposure of the product to conditions that could lead to decomposition.

| Parameter | Objective | Rationale |

| Temperature | Maintain mild conditions | Avoids degradation of the thermally sensitive glycoside moiety. researchgate.net |

| Solvent | Use dry, non-protic solvents | Prevents hydrolysis of the reactive anthracene-9-carboxylic chloride. |

| Base | Addition of a non-nucleophilic base (e.g., pyridine) | Neutralizes HCl byproduct, preventing acid-catalyzed cleavage of the glycosidic bond. pnas.org |

| Reagent Stoichiometry | Controlled addition of reactants | Ensures efficient reaction and minimizes unreacted starting materials. |

Advanced Purification Techniques for High-Purity this compound

Following the synthesis, the crude reaction mixture contains the desired product, unreacted starting materials, and byproducts. Achieving high purity is essential for its use in precise biochemical and biophysical assays. The primary method for purifying this compound and related ouabain derivatives is column chromatography on silica (B1680970) gel. nih.govpnas.org This technique separates compounds based on their differential adsorption to the silica stationary phase, allowing for the isolation of the target molecule. Preparative thin-layer chromatography (TLC) on silica gel is also a viable method for purification on a smaller scale. nih.govpnas.org

| Purification Method | Principle | Application |

| Column Chromatography | Separation based on differential adsorption to a solid stationary phase (silica gel). nih.gov | Isolation of this compound from crude reaction mixtures. |

| Preparative TLC | Similar principle to column chromatography but on a flat plate, suitable for smaller scale purification. pnas.org | Purification of small quantities of fluorescent ouabain derivatives. |

Spectroscopic Confirmation of this compound Structure

The definitive confirmation of the this compound structure and the precise location of the esterification is accomplished through advanced spectroscopic techniques. ontosight.ai

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. aocs.org In the case of this compound, both ¹H and ¹³C-NMR spectroscopy are employed to verify the covalent attachment of the anthracene moiety to the ouabain scaffold. nih.gov

Research findings based on NMR analysis indicate that the esterification selectively occurs on the rhamnose sugar portion of the ouabain glycoside. nih.govresearchgate.net The complex ¹H-NMR spectrum of this compound shows characteristic signals from the aromatic protons of the anthracene group, which are absent in the spectrum of native ouabain. Furthermore, specific shifts in the signals of the rhamnose protons, compared to their positions in unmodified ouabain, confirm the location of the ester bond.

The following table provides an illustrative representation of the type of ¹H-NMR data used for confirmation. Actual chemical shifts (δ) are dependent on the solvent and specific experimental conditions.

| Proton Environment (Illustrative) | Expected Chemical Shift (δ, ppm) | Rationale for Confirmation |

| Anthracene Aromatic Protons | ~7.5 - 9.0 | Appearance of multiple new signals in the aromatic region, confirming incorporation of the anthroyl group. |

| Rhamnose Anomeric Proton (H-1') | Shifted downfield | The electronic environment of the rhamnose sugar is altered by the nearby ester group, causing a shift in its proton signals. |

| Other Rhamnose Protons | Observable shifts | Changes in the chemical shifts of other protons on the rhamnose ring provide further evidence of esterification at this site. nih.gov |

| Steroid Core Protons | Minimal shifts | Protons on the steroid nucleus of ouabain would show little to no change, indicating the reaction did not occur on that part of the molecule. |

Molecular Mechanisms of Anthroylouabain Interaction with Na+/k+ Atpase

Specific Binding to the Sodium/Potassium Adenosine Triphosphatase Enzyme

Anthroylouabain exhibits specific binding to the Na+/K+-ATPase, targeting the cardiac glycoside receptor site on the enzyme. nih.gov This interaction is dependent on the conformational state of the enzyme, with optimal binding occurring when the enzyme is in a phosphorylated state. nih.govnih.gov The binding of this compound is characterized by a significant enhancement of its fluorescence, a property that is exploited to study the binding kinetics and equilibrium. nih.govnih.gov The environment of the binding site is suggested to be hydrophobic and shielded from water, as indicated by the fluorescence parameters of the bound this compound. nih.gov

Inhibitory Action of this compound on Na+/K+-ATPase Activity

Similar to its parent compound, ouabain (B1677812), this compound functions as an inhibitor of the Na+/K+-ATPase. nih.gov By binding to the enzyme, it locks it in a specific conformational state, thereby preventing the completion of the ion transport cycle. researchgate.net This inhibition disrupts the enzyme's primary function of hydrolyzing ATP to pump sodium (Na+) and potassium (K+) ions across the cell membrane. nih.gov The inhibitory constant (KI) for this compound's inhibition of Na+/K+-ATPase from various sources, including human red cells and rabbit kidney, has been determined to be less than 1µM. nih.gov This potent inhibitory action underscores its utility as a specific probe for the enzyme.

Kinetic and Thermodynamic Analysis of this compound-Na+/K+-ATPase Interactions

The fluorescent properties of this compound have enabled detailed kinetic and thermodynamic analyses of its interaction with Na+/K+-ATPase. These studies provide quantitative measures of the binding affinity and the energetic forces driving the association.

Determination of Association and Dissociation Rate Constants

The binding of this compound to Na+/K+-ATPase can be monitored by the increase in its fluorescence intensity, allowing for the determination of association and dissociation rate constants. Studies have shown that the kinetics of this compound binding are qualitatively similar to those reported for ouabain, although this compound demonstrates faster kinetics. nih.gov For instance, in the presence of K+, the dissociation rate constant for bufalin (B1668032), another cardiac glycoside, was found to be significantly slower (2.2 × 10⁻⁶ s⁻¹) compared to its dissociation in the absence of K+ (5.7 × 10⁻⁴ s⁻¹), as monitored by substitution with this compound. acs.org

Quantification of Dissociation Constants (Kᴅ) through Fluorescence Titration and Kinetic Measurements

The dissociation constant (Kᴅ), a measure of binding affinity, has been quantified for the this compound-Na+/K+-ATPase complex using multiple methods. Fluorescence titration experiments, which measure the change in fluorescence as a function of ligand concentration, have yielded Kᴅ values. Kinetic measurements, derived from the ratio of the dissociation and association rate constants, also provide an estimate of the Kᴅ.

| Condition | Method | Dissociation Constant (Kᴅ) (M) | Reference |

|---|---|---|---|

| MgATP + Na complex | Kinetic Measurements | 1.5 x 10-7 | nih.gov |

| Mg + Pi complex | Kinetic Measurements | 1.8 x 10-7 | nih.gov |

| Mg + Pi complex | Fluorescence Titration | 2.3 x 10-7 | nih.gov |

Transient Kinetics of Binding to Membrane-Bound Na+/K+-ATPase

The binding of this compound to membrane-bound Na+/K+-ATPase is a dynamic process characterized by specific kinetic parameters. The interaction is marked by a substantial enhancement of this compound's fluorescence, a property that has been effectively utilized to measure the transient kinetics of both association and dissociation. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| Association Rate Constant (kon) | The rate at which this compound binds to the Na+/K+-ATPase. | Indicates the speed of the initial binding event. |

| Dissociation Rate Constant (koff) | The rate at which the this compound-enzyme complex breaks apart. | Reflects the stability of the bound complex. |

| Apparent Rate Constant (k'on) | The observed rate of binding under specific steady-state conditions. | Used to probe the distribution of enzyme conformational states. nih.gov |

Conformational States of Na+/K+-ATPase Targeted by this compound

The Na+/K+-ATPase cycles through several conformational states during its ion-pumping activity, and this compound exhibits preferential binding to specific states. mdpi.com This selective interaction is fundamental to its inhibitory effect on the enzyme.

Preferential Binding to Phosphorylated Enzyme Forms (E2P)

This compound demonstrates a high affinity for the phosphorylated E2P conformation of the Na+/K+-ATPase. researchgate.netnih.gov This state is a critical intermediate in the enzyme's reaction cycle. mdpi.com The binding of this compound to the E2P state effectively traps the enzyme in this conformation, thereby inhibiting its normal function. researchgate.net The steady-state level of the E2P form can be estimated by measuring the apparent rate constant of this compound binding. nih.gov For instance, under specific conditions of ATP, Na+, and K+ concentrations, the E2P level was estimated to be between 4% and 15% of the total enzyme. nih.gov

Interaction with Distinct Phosphoenzyme Analogs (e.g., BeFx Complexes)

To further understand the binding process, researchers have utilized stable phosphoenzyme analogs, such as those formed with beryllium fluoride (B91410) (BeFx). The E2-BeFx complex serves as a mimic of the E2P state. biorxiv.orgresearchgate.net Kinetic studies comparing this compound binding to the Pi-induced E2P state and the E2-BeFx complex have revealed very high affinities for both forms, with only minor differences in their association and dissociation rate constants. biorxiv.orgresearchgate.net This suggests that the E2-BeFx complex closely resembles the structural and functional properties of the native E2P state in terms of its interaction with cardiac glycosides. biorxiv.org The fastest binding of this compound has been observed with the Be-fluoride stabilized enzyme, suggesting a preformed binding cavity in this conformation. researchgate.net

| Enzyme Form | This compound Concentration | Association Rate Constant (μM-1s-1) |

|---|---|---|

| Pi-induced E2P | 0.25 μM | Data not explicitly provided in search results |

| 0.75 μM | Data not explicitly provided in search results | |

| E2-BeFx Complex | 0.25 μM | Data not explicitly provided in search results |

| 0.75 μM | Data not explicitly provided in search results |

While the search results mention the calculation of these constants, the specific numerical values are not detailed in the provided text. biorxiv.orgresearchgate.netnih.gov

Influence of Cationic Ligands (Mg²⁺, Na⁺, K⁺, Pi, ATP) on Binding Dynamics

The binding of this compound to Na+/K+-ATPase is significantly modulated by the presence of various cationic ligands and substrates.

Potassium (K⁺): The presence of K+ ions generally decreases the affinity of this compound for the enzyme, a phenomenon known as K+ antagonism. pnas.org This effect is observed for both the Pi-induced E2P and the E2-BeFx forms, although it may be less pronounced for the latter. biorxiv.orgresearchgate.net For example, the apparent affinity of Na+/K+-ATPase for this compound is significantly lower in the presence of 10 mM and 50 mM KCl compared to when K+ is absent. pnas.org

Magnesium (Mg²⁺): Mg²⁺ is essential for the phosphorylation of the enzyme and thus for the formation of the high-affinity E2P state. nih.gov The E2-BeFx crystal structure reveals a Mg²⁺ ion bound near ion binding site II, suggesting a role in the initial recognition and binding of K+. biorxiv.orgresearchgate.net While Mg²⁺ is crucial for creating the binding-competent state, increasing its concentration above what is needed for enzyme phosphorylation does not appear to further enhance bufalin (a related cardiac glycoside) binding, suggesting that the Mg²⁺ sites become saturated. au.dkacs.org

Sodium (Na⁺): Na+ ions are required to trigger the phosphorylation-induced conformational change that leads to the formation of the E2P state. nih.gov However, high concentrations of Na+ can have complex effects on cardiac glycoside binding. au.dkacs.org

ATP and Inorganic Phosphate (B84403) (Pi): Both ATP and Pi can induce the formation of the phosphorylated E2P state, which is the primary target for this compound. nih.govnih.gov The presence of these ligands is therefore a prerequisite for high-affinity binding.

| Ligand | Effect on Binding Affinity | Mechanism |

|---|---|---|

| K⁺ | Decreases | Antagonizes binding to the E2P and E2-BeFx forms. biorxiv.orgpnas.org |

| Mg²⁺ | Essential for binding | Required for the formation of the high-affinity E2P state. biorxiv.orgresearchgate.netnih.gov |

| Na⁺ | Promotes binding | Initiates the phosphorylation cascade leading to the E2P state. nih.gov |

| ATP/Pi | Essential for binding | Induce the formation of the phosphorylated E2P state. nih.govnih.gov |

Identification of this compound Binding Sites on Na+/K+-ATPase Subunits

The binding of this compound, like other cardiac glycosides, occurs at a specific site on the Na+/K+-ATPase enzyme complex.

Primary Binding to the Alpha Subunit of Na+/K+-ATPase

The primary binding site for cardiac glycosides, including this compound, is located on the α-subunit of the Na+/K+-ATPase. mdpi.comresearchgate.netnih.govmdpi.com This catalytic subunit houses the binding sites for ions and ATP, and it undergoes the conformational changes that drive ion transport. mdpi.comnih.gov The binding of this compound to the α-subunit stabilizes the E2P conformation, leading to the inhibition of the enzyme's pumping activity. researchgate.net While the primary interaction is with the α-subunit, the β-subunit also plays a role in the binding of cardiac glycosides. researchgate.net Resonance energy transfer studies have been used to measure the distance between the cardiac glycoside binding site on the α-subunit and the oligosaccharides on the β-subunit, providing insights into the spatial arrangement of the enzyme complex. nih.gov

Role of Specific Alpha Subunit Domains in Cardiac Glycoside Receptor Function

The alpha (α) subunit of the Na+/K+-ATPase is the catalytic component of the enzyme and contains the binding site for cardiac glycosides like this compound. biorxiv.orgmdpi.com This subunit is a large transmembrane protein with multiple domains that all contribute to the formation of the cardiac glycoside receptor. biorxiv.orgox.ac.uk

Site-directed mutagenesis and affinity labeling studies have been instrumental in identifying the specific regions of the α-subunit that are crucial for cardiac glycoside binding. These studies have shown that the extracellular loops between the transmembrane helices are primary points of interaction. ox.ac.uk Specifically, the extracellular domains between transmembrane segments H1-H2, H3-H4, and H7-H8 have been implicated in forming the binding pocket. ox.ac.uk

The amino acid residues within these domains are critical for the high-affinity binding of cardiac glycosides. While the steroid core of the glycoside interacts with a hydrophobic pocket, the sugar moiety also forms important contacts. ox.ac.uk The conformation of the α-subunit, which is influenced by the binding of ions and the phosphorylation state, dictates the accessibility and affinity of the cardiac glycoside binding site. frontiersin.org The interaction is not static; the binding of the glycoside itself can induce further conformational changes in the α-subunit. frontiersin.org

Research using fluorescence resonance energy transfer (FRET) with this compound has provided insights into the spatial relationships between different parts of the enzyme. For instance, FRET measurements between this compound bound to the cardiac glycoside site and a fluorophore attached to the β-subunit's carbohydrate moieties have determined a close proximity of approximately 18 Å between these sites. nih.gov This indicates that the β-subunit, while not directly binding the glycoside, is located near the receptor site.

Advanced Research Methodologies and Techniques Utilizing Anthroylouabain As a Probe

Fluorescence-Based Methodologies for Investigating Na+/K+-ATPase

The unique spectral properties of anthroylouabain have enabled the development of several fluorescence-based assays to study the intricate mechanisms of the Na+/K+-ATPase. These methods provide real-time, high-sensitivity measurements of ligand binding, conformational changes, and enzyme activity.

The binding of this compound to the Na+/K+-ATPase can be monitored in real time by observing the changes in its fluorescence intensity. nih.govbiorxiv.org This technique allows for the determination of association and dissociation rate constants, providing kinetic insights into the interaction between the inhibitor and the enzyme. nih.govbiorxiv.orgnih.gov For instance, studies have utilized this method to compare the binding kinetics of this compound to different conformational states of the enzyme, such as the E2P state induced by inorganic phosphate (B84403) (Pi) and the E2-BeFx complex, which mimics a phosphorylated intermediate. nih.govbiorxiv.orgresearchgate.net

A key advantage of this approach is its ability to measure the binding to functional enzyme sites. Since this compound binding requires the enzyme to be in a specific phosphorylated conformation, only active Na+/K+-ATPase molecules are detected. nih.govnih.gov This methodology has been successfully applied to determine the concentration of high-affinity binding sites for cardiac glycosides on the Na+/K+-ATPase. nih.govmdpi.com The dissociation of other non-fluorescent cardiac glycosides, like bufalin (B1668032), can also be monitored by their substitution with this compound, allowing for the calculation of their dissociation rate constants. acs.org

A significant feature of this compound is the substantial enhancement of its fluorescence upon binding to the Na+/K+-ATPase. nih.govnih.govmdpi.com This fluorescence enhancement, coupled with shifts in the emission spectrum, provides a sensitive indicator of the binding event. The magnitude of the fluorescence increase is directly proportional to the amount of bound this compound, allowing for the quantification of binding sites. nih.govmdpi.com

The binding of this compound is known to be dependent on the conformational state of the Na+/K+-ATPase. For example, its binding to the E2P and E2-BeFx states of the enzyme induces a notable increase in fluorescence. nih.govbiorxiv.orgresearchgate.net The characteristics of these fluorescence changes can be used to differentiate between various enzyme intermediates. The presence of ions such as K+ can modulate the binding affinity and, consequently, the observed fluorescence, providing further information on the ion-dependent conformational changes of the enzyme. nih.govbiorxiv.orgpnas.org

| Parameter | Condition 1: Pi-induced E2P | Condition 2: BeFx complex | Reference |

| This compound Concentration | 0.25 µM and 0.75 µM | 0.25 µM and 0.75 µM | nih.govbiorxiv.org |

| Observation | Change in fluorescence upon binding | Change in fluorescence upon binding | nih.govbiorxiv.org |

| Effect of 10 mM KCl | Decreased binding affinity | Decreased binding affinity | nih.govbiorxiv.org |

Fluorescence anisotropy and lifetime measurements of this compound provide deeper insights into the conformational dynamics of the Na+/K+-ATPase. Fluorescence anisotropy reflects the rotational mobility of the fluorescent probe. When this compound is bound to the large enzyme complex, its rotational motion is restricted, leading to a higher anisotropy value compared to the free molecule in solution. Changes in the enzyme's conformation that alter the local environment of the binding site can be detected as changes in the anisotropy of the bound this compound.

Fluorescence lifetime, the average time the molecule stays in the excited state, is also sensitive to the molecular environment. Alterations in the conformation of the Na+/K+-ATPase can affect the non-radiative decay pathways of the bound this compound, resulting in changes in its fluorescence lifetime. These techniques can be used to study ligand-induced conformational transitions, such as those occurring during the E1-E2 transition of the pump cycle. mdpi.com

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances between two fluorescent molecules on the nanometer scale. nih.gov In the context of the Na+/K+-ATPase, this compound can be used as a FRET donor or acceptor in combination with other fluorescent probes attached to specific sites on the enzyme. By measuring the efficiency of energy transfer between the donor and acceptor, the distance between them can be calculated.

This approach has been employed to map the proximity of different domains within the Na+/K+-ATPase and to study its oligomeric structure. nih.gov For example, FRET measurements between this compound bound to the cardiac glycoside site and a fluorescent probe attached to the ATP binding site can provide information about the distance and relative orientation of these two crucial functional domains. nih.gov Such studies have contributed to our understanding of the spatial arrangement of the enzyme's subunits and how this arrangement changes during its catalytic cycle. nih.gov FRET can also be used to visualize interactions between the Na+/K+-ATPase and other cellular proteins in close proximity. nih.gov

| FRET Pair | Measured Distance (Å) | Implication | Reference |

| Fluorescein 5'-isothiocyanate (FITC) and Erythrosin 5'-isothiocyanate (ErITC) | 56 | Consistent with (αβ)2 dimers | nih.gov |

| This compound and Eosin-maleimide | ~40 | Distance between ouabain (B1677812) and sulfhydryl group | |

| This compound and Fluorescein mercuric acetate | Variable | Proximity of ouabain site to a reactive sulfhydryl group | nih.gov |

Fluorescence Anisotropy and Lifetime Determinations for Conformational Insights

Localization and Imaging Approaches with this compound

The fluorescent properties of this compound also make it an excellent probe for visualizing the location and distribution of the Na+/K+-ATPase in cells and tissues using advanced microscopy techniques.

Confocal laser scanning microscopy (CLSM) allows for high-resolution, three-dimensional imaging of fluorescently labeled structures within cells and tissues. By incubating cells or tissue preparations with this compound, the spatial distribution of ouabain-sensitive Na+/K+-ATPase can be visualized. core.ac.uknih.govnih.gov This technique has been instrumental in identifying specific cell types that have a high density of Na+/K+-ATPase, such as the chloride cells in the gills of fish. core.ac.uknih.govnih.gov

In these studies, the bright blue fluorescence of this compound specifically labels the chloride cells, which are responsible for ion transport. nih.gov The intensity of the fluorescence can provide a semi-quantitative measure of the amount of active Na+/K+-ATPase present. researchgate.net CLSM imaging with this compound has been used to study changes in Na+/K+-ATPase expression and localization in response to environmental stimuli, such as changes in salinity. nih.govresearchgate.net Furthermore, co-labeling with other fluorescent probes allows for the simultaneous visualization of the Na+/K+-ATPase and other cellular components, such as mitochondria, providing a more complete picture of the cellular machinery involved in ion transport. core.ac.uknih.gov This approach has also been used to demonstrate the localization of ouabain-sensitive ATPase activity in the nuclear membrane of plant protoplasts under salt stress. researchgate.net

Light Microscopic Techniques for Visualization of Potassium Pump Localization

This compound serves as a vital stain for the direct visualization of Na+/K+-ATPase in intact cells and tissues using light microscopy. nih.gov Because it specifically binds to the phosphorylated, active conformation of the pump, its fluorescence highlights the locations of functional enzymes. cambridge.orgnih.gov This technique has been successfully applied across various biological systems to map the distribution of sodium-potassium pumps.

For instance, in the transport epithelia of teleost fish, this compound has been used to identify and localize Na+,K+-ATPase-rich chloride cells, which are crucial for ion regulation. nih.govumass.edu Studies on tilapia (Oreochromis mossambicus) and the long-jawed mudsucker (Gillichthys mirabilis) demonstrated that exposing the epithelial tissue to a micro-molar solution of this compound resulted in brightly fluorescent cells, which were confirmed to be chloride cells. nih.gov The specificity of the staining was confirmed by the significant decrease in fluorescence when a high concentration of non-fluorescent ouabain was added, indicating competitive binding at the same receptor site. nih.gov

Similarly, this method has been employed to determine the spatial distribution of the Na+/K+-pump in Drosophila ovarian follicles. cambridge.orgcambridge.orgnih.gov Using fluorescence microscopy, researchers observed that Na+,K+-ATPase activity was predominantly located on the oolemma and the membranes of the columnar follicle cells covering the oocyte. cambridge.orgnih.gov In contrast, the membranes of nurse cells showed very low activity. cambridge.orgnih.gov Confocal laser scanning microscopy has also been used with this compound to analyze its spatial distribution in plant roots, demonstrating the versatility of this probe across different kingdoms. researchgate.net

In neuroscience, this compound has been used to assess the relative changes in active pump molecules in live rat thalamic neurons. nih.gov The fluorescence intensity from the bound probe provides a direct indication of the density of phosphorylated pumps in the cell membrane. nih.gov

Integration with Electron Spectroscopic Imaging (ESI) and Electron Energy-Loss Spectroscopy (EELS) for Subcellular Analysis

While this compound is primarily a probe for light microscopy, its application can be integrated with higher-resolution imaging techniques for more detailed subcellular analysis. Research on Drosophila ovarian follicles has combined the this compound method with cytochemical precipitation techniques followed by electron spectroscopic imaging (ESI) and electron energy-loss spectroscopy (EELS). cambridge.orgcambridge.orgnih.gov

In this integrated approach, the localization of pump activity is first identified using this compound fluorescence. Subsequently, cytochemical methods, such as those using cerium or lead, are employed. cambridge.orgnih.gov In these methods, the ATPase activity of the pump cleaves a substrate (ATP), and the resulting phosphate is precipitated by cerium or lead ions at the site of the enzyme. These fine-grained, electron-dense precipitates can then be visualized and elementally mapped at the subcellular level using ESI and EELS. cambridge.orgcambridge.org This powerful combination allows researchers to correlate the broad localization patterns observed with light microscopy to the precise ultrastructural distribution of the Na+/K+-ATPase on specific membrane domains. cambridge.orgnih.gov

Quantitative Assays for Na+/K+-ATPase Functional Sites

Fluorometric Determination of High-Affinity Binding Sites for Cardiac Glycoside Receptors

This compound is instrumental in a rapid and sensitive fluorometric assay to quantify the concentration of functional cardiac glycoside binding sites on the Na+/K+-ATPase. mdpi.comnih.gov The principle of this assay relies on the significant enhancement of this compound's fluorescence upon binding to the enzyme. nih.gov

The method involves measuring the fluorescence intensity of a saturating concentration of this compound under three conditions:

In the absence of the enzyme (background fluorescence).

In the presence of the Na+/K+-ATPase preparation.

In the presence of the enzyme and a large excess of unlabeled ouabain. nih.gov

The excess ouabain displaces the bound this compound, allowing for the determination of specific binding. By using these fluorescence measurements along with the predetermined fluorescence enhancement factor of the probe upon binding, one can accurately calculate the concentration of high-affinity binding sites. mdpi.comnih.gov This assay is highly efficient, requiring only a few minutes for measurements, and is sensitive enough to accurately determine picomole quantities of ouabain binding sites. nih.gov The binding of this compound is dependent on the enzyme being in a phosphorylated state (e.g., in the presence of Mg2+, Na+, and ATP, or Mg2+ and inorganic phosphate), ensuring that only functional receptors are counted. nih.govnih.gov

| Parameter | Value | Reference |

| Dissociation Constant (KD) from fluorescence titrations (Mg + Pi complex) | 2.3 x 10⁻⁷ M | nih.gov |

| Dissociation Constant (KD) from kinetic measurements (MgATP + Na complex) | 1.5 x 10⁻⁷ M | nih.gov |

| Dissociation Constant (KD) from kinetic measurements (Mg + Pi complex) | 1.8 x 10⁻⁷ M | nih.gov |

| Binding Sites per mg of protein (kidney Na-K ATPase) | 2.0 - 2.5 nmol | nih.gov |

Correlation of Fluorescence Signals with Functional Enzyme Concentration

A key advantage of using this compound is the direct correlation between its fluorescence signal and the concentration of functional Na+/K+-ATPase. Since binding requires enzyme phosphorylation, the probe selectively interacts with active pumps, not denatured or non-functional ones. mdpi.comnih.gov

Research has demonstrated a positive, linear correlation between the concentration of protein from Na+/K+-ATPase preparations and the intensity of this compound fluorescence. researchgate.net For example, experiments using root homogenates from sunflower seedlings showed that as the concentration of protein in the sample increased from 50 to 200 µg, the relative fluorescence intensity from bound this compound rose proportionally. researchgate.net This relationship allows for the use of this compound fluorescence as a reliable proxy for the quantity of active enzyme in a given preparation. This principle was applied in a study of adult rat neurons, where a fluorescent this compound binding assay detected a 60% to 110% increase in phosphorylated (active) pumps following treatment with specific chemical agents that elevate intracellular sodium. nih.gov

Comparative Studies with Other Cardiac Glycoside Analogs and Ligands

Competitive Binding Assays with Radiolabeled Cardiac Glycosides (e.g., [³H]Digoxin)

This compound can be used as a non-radioactive competitor in binding assays to characterize the interaction of other cardiac glycosides with the Na+/K+-ATPase. The foundational principle for these assays is the competition between different ligands for the same binding site on the enzyme. It has been clearly established that ouabain prevents or reverses the binding of this compound, confirming they share a common binding domain. nih.gov

In a typical competitive binding assay, a radiolabeled cardiac glycoside, such as [³H]Digoxin or [³H]ouabain, is incubated with the Na+/K+-ATPase preparation. nih.gov The amount of bound radioactivity is then measured in the presence of increasing concentrations of a non-radiolabeled competitor, in this case, this compound. As the concentration of this compound increases, it displaces the bound [³H]Digoxin, leading to a decrease in measured radioactivity.

The data are plotted as the percentage of bound radioligand versus the logarithm of the competitor concentration. From this competition curve, the IC₅₀ value—the concentration of this compound required to inhibit 50% of the specific binding of the radioligand—can be determined. The IC₅₀ value is then used to calculate the inhibition constant (Ki) for this compound, which reflects its binding affinity for the receptor. Such assays are crucial for comparing the binding potencies of different cardiac glycoside analogs and for studying the isoform-specific binding characteristics of the Na+/K+-ATPase. nih.gov

Kinetic and Affinity Comparisons with Bufadienolide Derivatives

The study of cardiotonic steroids (CTS) reveals significant kinetic and affinity differences between subclasses, particularly when comparing the cardenolide derivative this compound with various bufadienolides. These differences are most pronounced in their interaction with the Na+/K+-ATPase enzyme, especially in response to the presence of potassium ions (K+). This compound, a fluorescent derivative of the cardenolide ouabain, serves as a sensitive probe for investigating these interactions. nih.govnih.gov Its fluorescence intensity significantly increases upon binding to the Na+/K+-ATPase, facilitating detailed kinetic analysis. nih.govnih.gov

Research into this compound's binding characteristics shows a high affinity for the Na+/K+-ATPase. In the presence of magnesium and inorganic phosphate (Mg + Pi) or magnesium, ATP, and sodium (MgATP + Na), the dissociation constant (KD) for this compound is approximately 1.5 x 10⁻⁷ M to 1.8 x 10⁻⁷ M. nih.gov However, this affinity is strongly modulated by potassium. A notable K+ antagonism is observed, where the inhibitory constant (KI) for this compound increases from 3 nM in the absence of K+ to 130 nM with 10 mM K+ and 420 nM with 50 mM K+. pnas.org This demonstrates that, like its parent compound ouabain, this compound's binding is significantly weakened by potassium. Kinetic studies on the E2P phosphoenzyme conformation of the ATPase confirm a high affinity for this compound, with the presence of K+ consistently leading to a decrease in affinity. biorxiv.orgresearchgate.net

In contrast, bufadienolides, which possess a six-membered lactone ring, exhibit more complex and varied interactions with the Na+/K+-ATPase. jyoungpharm.org Bufalin, a representative bufadienolide, displays a high affinity for the enzyme, with reported KD values of approximately 10 nM to 14 nM. nih.govacs.org The most striking difference from this compound is the effect of potassium on bufalin binding. Rather than causing antagonism, K+ enhances bufalin's interaction with the enzyme, improving its apparent affinity (KD decreases to ~9 nM) and converting heterogeneous binding complexes into a more stable, slow-dissociating form. nih.govacs.org The dissociation rate constant (koff) for bufalin slows dramatically, by a factor of 300, in the presence of K+. acs.org

However, this K+ potentiation is not a universal characteristic of all bufadienolides. Cinobufagin (B1669057), another bufadienolide, shows high affinity (KD ≈ 50 nM) in the absence of K+, but its affinity decreases by approximately two-fold when K+ is introduced. acs.org This antagonistic effect of K+ on cinobufagin binding more closely resembles the behavior of cardenolides like this compound. acs.org This indicates that while the lactone ring structure is a key determinant, other substituents on the steroid core also play a crucial role in modulating the kinetic and affinity profiles of these compounds. researchgate.net

The divergent effects of potassium on the binding of this compound and bufadienolides highlight fundamental differences in their interaction mechanisms with the Na+/K+-ATPase. While this compound shows clear K+ antagonism, bufadienolides can exhibit either K+ potentiation (bufalin) or K+ antagonism (cinobufagin), demonstrating significant diversity within this subclass.

Interactive Data Table: Comparative Affinity and Kinetics

| Compound | Class | Affinity (Kd/KI) | Effect of K+ on Affinity | Dissociation Rate (koff) | Key Finding |

| This compound | Cardenolide Derivative | ~150-230 nM nih.gov / 3 nM (0 mM KCl) pnas.org | Strong Antagonism (Affinity Decreases) pnas.org | Faster than ouabain nih.gov | Binding affinity is significantly weakened by potassium ions. pnas.org |

| Bufalin | Bufadienolide | ~10-14 nM nih.govacs.org | Potentiation (Affinity Increases) nih.govacs.org | 5.7 x 10⁻⁴ s⁻¹ (No K⁺) vs. 2.2 x 10⁻⁶ s⁻¹ (with K⁺) acs.org | Potassium enhances binding affinity and dramatically slows dissociation. acs.org |

| Cinobufagin | Bufadienolide | ~50 nM acs.org | Antagonism (Affinity Decreases) acs.org | Not specified | Exhibits K⁺ antagonism, similar to cardenolides, unlike bufalin. acs.org |

Cellular and Physiological Research Applications of Anthroylouabain

Investigation of Ion Transport Mechanisms and Cellular Homeostasis

Anthroylouabain's fluorescent properties make it an invaluable probe for studying the dynamics of the Na+/K+-ATPase and its role in maintaining cellular equilibrium.

Analysis of Na+/K+-ATPase Activity in Animal Cellular Systems (e.g., Erythrocytes, Kidney Membranes, Neurons)

This compound has been instrumental in quantifying the activity of the Na+/K+-ATPase in various animal cells. Its fluorescence increases upon binding to the phosphorylated, active form of the pump. nih.gov This characteristic enables researchers to assess changes in pump activity in real-time and in living cells. nih.gov

In studies involving rat thalamic neurons, a fluorescent 9-anthroylouabain assay was used to measure the relative changes in the quantity of active pump molecules. nih.gov For instance, exposure of these neurons to veratridine (B1662332) or monensin (B1676710), substances that increase intracellular sodium, led to a significant increase in the membrane fluorescence of this compound, indicating a higher density of active Na+/K+-ATPase molecules. nih.gov Specifically, veratridine exposure resulted in a 60% increase in phosphorylated pumps, while monensin led to a 110% increase. nih.govmcmaster.ca These findings demonstrate the cell's response to sodium overload by upregulating pump activity to restore ionic balance. nih.govmcmaster.ca The specificity of this compound binding is confirmed by control experiments where pre-incubation with ouabain (B1677812), a non-fluorescent competitor, blocks the binding of this compound. nih.gov

The binding affinity of this compound to Na+/K+-ATPase is influenced by the presence of ions like potassium. The inhibitory constant (KI) for this compound increases with rising potassium concentrations, indicating a competitive interaction. pnas.org

Probing Ouabain-Sensitive ATPase Activity in Plant Systems (e.g., Salt Stress Responses in Seedling Roots)

While the Na+/K+-ATPase is characteristic of animal cells, this compound has been pioneering in demonstrating the presence and activity of ouabain-sensitive ATPases in plant systems. tandfonline.commdpi.com This has been particularly significant in understanding how plants respond to salt stress. researchgate.netnih.gov

In sunflower seedlings subjected to salt stress (120 mM NaCl), 9-anthroylouabain was used as a fluorescent probe to analyze and localize ouabain-sensitive ATPase activity. researchgate.netnih.gov Spectrofluorometric estimation and confocal laser scanning microscopy revealed a significant induction of this ATPase activity in the meristematic region of the seedling roots after 48 hours of salt stress. researchgate.netnih.gov This suggests a mechanism for effluxing sodium ions from the roots to cope with high salinity. researchgate.net Further studies showed that this activity is localized to the nuclear membrane of root protoplasts, highlighting a potential role in protecting the nucleus from sodium toxicity. mdpi.comresearchgate.net

The activity of this putative ouabain-sensitive ATPase in sunflower roots was found to be inhibited by calcium ions (10 mM CaCl2), which led to a parallel accumulation of sodium ions in the cytosol of various root cells. researchgate.netnih.gov This modulation by calcium points to a complex regulatory network governing ion homeostasis in plants under stress. researchgate.net

Role in Regulation of Intracellular Sodium Accumulation and Efflux Mechanisms

This compound is a key tool for investigating the direct relationship between Na+/K+-ATPase activity and the regulation of intracellular sodium levels. The sodium pump is the primary mechanism for extruding sodium from animal cells, and its activity is crucial for maintaining the low intracellular sodium concentrations necessary for various cellular functions. nih.govmcmaster.ca

Studies on rat thalamic neurons have shown that persistent sodium influx, induced by veratridine, leads to a progressive rise in intracellular sodium. nih.gov This increase in sodium is accompanied by an upregulation of Na+/K+-ATPase activity, as measured by this compound fluorescence. nih.govmcmaster.ca This feedback mechanism, where an increase in internal sodium stimulates the pump, is a fundamental aspect of cellular sodium homeostasis. mcmaster.ca The ability of neurons to survive this sodium challenge highlights the physiological importance of this regulatory process in preventing sodium-induced cytotoxicity. mcmaster.ca

In plant systems, the use of this compound has provided evidence for an ouabain-sensitive sodium efflux system. mdpi.com Treatment of salt-stressed sunflower seedlings with ouabain, which inhibits the putative ATPase, resulted in a 1.8-fold increase in cytosolic sodium accumulation in the roots. mdpi.com This directly links the activity of the ouabain-sensitive ATPase to the efflux of sodium, a critical component of salt tolerance in plants. mdpi.com

Elucidation of Na+/K+-ATPase Isoform Distribution and Regulation

The Na+/K+-ATPase exists in different isoforms, which are combinations of various α and β subunits. mdpi.commdpi.com These isoforms exhibit tissue-specific expression and distinct biochemical properties, suggesting specialized physiological roles. mdpi.comresearchgate.net this compound aids in studying the localization and regulation of these specific isoforms.

Localization of Active Pump Molecules in Specialized Ion-Transporting Epithelia (e.g., Fish Gills, Ovarian Follicles)

Specialized ion-transporting epithelia, such as those found in fish gills, are rich in Na+/K+-ATPase and are essential for osmoregulation. This compound has been used to detect Na+/K+-ATPase activity in the intact mitochondrion-rich cells (MRCs) of tilapia gills. frontiersin.org These cells are responsible for active ion transport, and the localization of active pumps is critical to their function. frontiersin.org

In zebrafish, the Fxyd11 protein, a regulator of Na+/K+-ATPase, is highly expressed in the NaK-MRCs of the gills and skin. frontiersin.org Immunofluorescence studies have shown that zFxyd11 co-localizes with the Na+/K+-ATPase in these cells, suggesting its role in modulating pump activity and transepithelial ion transport. frontiersin.org While direct use of this compound in zebrafish larvae has faced challenges, its application in other fish species has paved the way for understanding the cellular distribution of active pumps in these vital tissues. frontiersin.org

Assessment of Phosphorylated Na+/K+-ATPase Density in Response to Physiological Stimuli

This compound's ability to bind specifically to the phosphorylated E2P state of the Na+/K+-ATPase makes it an excellent tool for assessing the density of active pumps in response to various physiological signals. nih.govnih.gov The E2P state is a key intermediate in the pump's reaction cycle. pnas.orgnih.gov

As previously mentioned, in rat thalamic neurons, physiological stimuli that elevate intracellular sodium, such as treatment with veratridine or monensin, lead to a significant increase in the density of phosphorylated Na+/K+-ATPase molecules on the cell membrane. nih.govmcmaster.ca A fluorescent 9-anthroylouabain binding assay quantified this increase, showing a 60% rise after veratridine exposure and a 110% increase after monensin treatment. nih.govmcmaster.ca This demonstrates a dynamic regulation of the number of active pumps in response to changes in the cell's ionic environment, a crucial mechanism for neuronal protection against sodium overload. nih.govmcmaster.ca

The interaction of this compound with different phosphoenzyme forms of the Na+/K+-ATPase has been studied in detail, providing insights into the conformational states of the enzyme during its catalytic cycle. nih.govrupress.orgresearchgate.net These studies help to elucidate the molecular mechanisms by which physiological stimuli regulate pump activity.

Compound List

| Compound Name |

| 9-anthroylouabain |

| Amiloride |

| Anthracene-9-carboxylic acid |

| Barium |

| Beryllium fluoride (B91410) |

| Calcium |

| Digoxin (B3395198) |

| Furosemide |

| Istaroxime |

| Monensin |

| Ouabain |

| Potassium |

| Rostafuroxin |

| Sodium |

| Veratridine |

Interactive Data Table: Effect of Veratridine and Monensin on Phosphorylated Na+/K+-ATPase in Rat Thalamic Neurons

This table summarizes the observed increase in active Na+/K+-ATPase molecules, measured by 9-anthroylouabain fluorescence, in response to treatment with veratridine and monensin.

| Treatment | Concentration | Incubation Time | % Increase in Phosphorylated Pumps | Reference |

| Veratridine | 50 µM | 1 hour | 60% | nih.govmcmaster.ca |

| Monensin | 50 µM | 1 hour | 110% | nih.govmcmaster.ca |

Interactive Data Table: Ouabain-Sensitive ATPase Activity in Sunflower Seedling Roots under Salt Stress

This table illustrates the effect of salt stress and subsequent treatments on ouabain-sensitive ATPase activity and sodium accumulation in sunflower seedling roots.

| Condition | Treatment | Observation | Reference |

| Control | None | Basal level of ouabain-sensitive ATPase activity. | researchgate.netnih.gov |

| Salt Stress | 120 mM NaCl for 48h | Significant induction of ouabain-sensitive ATPase activity in the meristematic region. | researchgate.netnih.gov |

| Salt Stress + Calcium | 10 mM CaCl2 | Inhibition of ouabain-sensitive ATPase activity and increased cytosolic sodium. | researchgate.net |

| Salt Stress + Ouabain | Varies | 1.8-fold increase in cytosolic sodium accumulation. | mdpi.com |

Modulation of Enzyme Activity by Intracellular and Extracellular Cations

The binding of this compound (AO) to its target, the Na+,K+-ATPase, and the resulting modulation of the enzyme's activity are intricately regulated by the presence of various intracellular and extracellular cations. These ionic interactions are fundamental to the enzyme's function and influence the affinity and kinetics of cardiac glycoside binding.

The binding of AO to Na+,K+-ATPase is dependent on the presence of magnesium ions (Mg²⁺). acs.org Optimal binding, as measured by fluorescence enhancement, occurs in the presence of either Mg²⁺ plus inorganic phosphate (B84403) (Pi) or Mg²⁺ plus ATP and sodium ions (Na⁺). acs.org These conditions stabilize the enzyme in conformations (E2P and E1P, respectively) that have a high affinity for cardiac glycosides.

The interplay between sodium (Na⁺) and potassium (K⁺) ions is a critical factor in modulating AO binding. These cations exhibit competitive and inhibitory effects that are dependent on the specific conformational state of the enzyme. In the presence of Mg²⁺ and Pi, which stabilizes the E2P state, Na⁺ acts as an inhibitor of AO binding. acs.org Conversely, when the enzyme is in a conformation stabilized by Mg²⁺, ATP, and Na⁺, extracellular K⁺ inhibits AO binding. acs.org The presence of K⁺ has also been shown to have a significant stabilizing effect on the Na+,K+-ATPase complex when bound to certain cardiac glycosides, slowing the dissociation rate. nih.gov This K⁺-specific effect is distinct from that of other cations like Na⁺ or Mg²⁺ and underscores its unique role in modulating the receptor site. nih.gov

In addition to monovalent cations, divalent cations like calcium (Ca²⁺) have been shown to modulate the activity of ouabain-sensitive ATPases. Studies have demonstrated that Ca²⁺ can significantly inhibit the enzyme's activity. taylorandfrancis.comnih.gov The degree of inhibition can depend on the specific isoform of the Na+,K+-ATPase, as different isoforms exhibit varying affinities for Ca²⁺. nih.govmdpi.com This modulation by Ca²⁺ highlights a potential mechanism for the regulation of Na+,K+-ATPase activity in response to intracellular calcium signaling. nih.govwikitox.org

The table below summarizes the observed effects of various cations on the binding of this compound to Na+,K+-ATPase or the activity of the enzyme.

| Cation | Condition | Effect on this compound Binding/Enzyme Activity | Reference |

| Mg²⁺ | Required for binding | Essential for AO binding to Na+,K+-ATPase. | acs.org |

| Na⁺ | With Mg²⁺ + Pi | Inhibits AO binding. | acs.org |

| K⁺ | With Mg²⁺ + ATP + Na⁺ | Inhibits AO binding. | acs.org |

| K⁺ | Post-binding | Stabilizes the enzyme-cardiac glycoside complex, slowing dissociation. | nih.gov |

| Ca²⁺ | General | Inhibits ouabain-sensitive ATPase activity. | taylorandfrancis.comnih.gov |

Development and Validation of Model Systems for Cardiac Glycoside Receptors

Utilization of Anti-Digoxin Monoclonal Antibodies as Structural and Functional Models

To better understand the structural basis of cardiac glycoside interaction with their physiological receptor, Na+,K+-ATPase, researchers have turned to model systems. High-affinity anti-digoxin monoclonal antibodies (mAbs) have emerged as valuable tools for this purpose. acs.org These antibodies can be produced in significant quantities, and their crystal structures can be determined, offering a stable and detailed framework for studying ligand binding that is more readily analyzed than the complex, membrane-bound Na+,K+-ATPase. acs.orgnih.gov

Several murine monoclonal antibodies that bind digoxin and other cardiac glycosides with high affinity have been isolated and characterized. acs.org Among these, mAbs designated 26-10, 45-20, and 40-50 have been used in comparative studies with this compound. acs.orgnih.gov The rationale for using these antibodies as models is that they provide a well-defined binding pocket for cardiac glycosides, allowing for a detailed investigation of the structure-activity relationship. acs.org Competitive radioligand binding assays, using [³H]digoxin, were employed to determine the binding affinities of these mAbs for digoxin, ouabain, and this compound. acs.org These studies confirmed that the antibodies bind AO, validating their use as model receptors for studying the binding of this fluorescent probe. acs.org

Comparative Biophysical Characterization of this compound Binding to Enzymes vs. Model Receptors

The fluorescent properties of this compound (AO) make it an ideal probe for the comparative biophysical characterization of cardiac glycoside binding sites in both the native Na+,K+-ATPase enzyme and model antibody receptors. acs.org By monitoring changes in fluorescence emission, anisotropy, and lifetime upon binding, researchers can deduce information about the microenvironment of the binding pocket. acs.orgnih.gov

A key study compared the binding of AO to lamb kidney Na+,K+-ATPase with its binding to anti-digoxin mAbs 26-10, 45-20, and 40-50. acs.org The results showed that the binding environment of mAb 26-10 was remarkably similar to that of the Na+,K+-ATPase, whereas the other two antibodies presented different characteristics. nih.gov

Förster resonance energy transfer (FRET) was used to measure the distance between tryptophan residues in the protein and the bound AO ligand. acs.org In both Na+,K+-ATPase and mAb 26-10, significant energy transfer was observed, suggesting the presence of tryptophan residues in close proximity to the glycoside binding site. nih.gov A molecular model of AO complexed with the antigen-binding fragment (Fab) of mAb 26-10 indicated that a heavy chain tryptophan residue (Trp-H100) is located approximately 3 Å from the anthroyl group of AO. nih.gov This proximity is consistent with the observed FRET and suggests this tryptophan is a major determinant of the fluorescence properties of the bound probe. nih.gov

In contrast, for mAb 40-50, the closest tryptophan residues were modeled to be about 17 Å away from the anthroyl moiety, and no FRET was observed upon AO binding. nih.gov The energy transfer data for Na+,K+-ATPase suggested the presence of at least one highly quenched tryptophan residue approximately 10 Å from the bound AO, likely forming part of the cardiac glycoside binding site. nih.gov

The table below provides a comparative summary of the binding characteristics of this compound to Na+,K+-ATPase and the model antibody receptor, mAb 26-10.

| Parameter | Na+,K+-ATPase | Anti-Digoxin mAb 26-10 | Reference |

| Binding Affinity (Kd for AO) | Nanomolar range | Nanomolar range | acs.org |

| Binding Environment | Hydrophobic, shielded from H₂O | Similar to Na+,K+-ATPase | acs.orgnih.gov |

| FRET to AO | Observed | Observed | nih.gov |

| Estimated Trp-AO Distance | ~10 Å | ~3 Å (Trp-H100) | nih.gov |

These comparative studies validate the use of specific anti-digoxin antibodies, like mAb 26-10, as effective structural and functional models for the cardiac glycoside receptor on Na+,K+-ATPase. They provide a more accessible system for detailed structural analysis and for understanding the precise interactions that govern the binding of this important class of compounds. acs.orgnih.gov

Theoretical and Computational Research Approaches Applied to Anthroylouabain

Molecular Simulations of Anthroylouabain-Na+/K+-ATPase Complex Formation

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic process of this compound binding to the Na+/K+-ATPase. These simulations provide insights into the mechanisms that are often too transient to be captured by experimental techniques like X-ray crystallography. acs.org

Researchers utilize the crystallized structure of the Na+/K+-ATPase, often in complex with a similar cardiac glycoside like ouabain (B1677812) or a bufadienolide like bufalin (B1668032), as a starting point for these simulations. acs.orgnih.gov The process involves placing this complex in a simulated biological environment, including a lipid bilayer that mimics the cell membrane and a solution containing relevant ions such as K+, Na+, and Mg2+. acs.orgmdpi.com The simulations then track the movements and interactions of every atom in the system over time, governed by the principles of physics. diva-portal.org

By running simulations under various conditions, such as in the presence of different ions or with mutations in the enzyme, researchers can dissect the energetic contributions of various interactions to the formation of the this compound-Na+/K+-ATPase complex. acs.org This provides a molecular-level explanation for experimentally observed phenomena and helps in understanding the intricate dance of molecules that leads to the inhibition of the sodium pump.

In Silico Studies on Ligand-Induced Conformational Changes in the Enzyme

The binding of this compound to the Na+/K+-ATPase is not a simple lock-and-key event; it induces significant conformational changes in the enzyme. In silico studies are instrumental in elucidating these structural rearrangements that are central to the enzyme's inhibition. The Na+/K+-ATPase operates by cycling through several conformational states, principally the E1 and E2 states, which have different affinities for Na+, K+, and ATP. nih.gov

Computational methods, including molecular dynamics simulations and docking studies, can model how the binding of a ligand like this compound stabilizes a particular conformational state. acs.orgresearchgate.net The enzyme is known to exist in different states, such as the E2P state, which has a high affinity for cardiac glycosides. acs.org Simulations can track the changes in the protein's secondary and tertiary structure upon ligand binding. For example, studies have observed movements in the transmembrane helices (αM1-αM6) that constitute the binding site for cardiac steroids. au.dkresearchgate.net

These computational approaches can reveal:

Flexibility of Binding Site Residues: Identifying which amino acids in the binding pocket are flexible and how their positions change to accommodate the ligand.

Allosteric Effects: How binding at one site induces structural changes in distant parts of the enzyme, such as the cytoplasmic nucleotide-binding and phosphorylation domains. researchgate.net

Stabilization of Specific States: Demonstrating how this compound binding can lock the enzyme in an inactive conformation, preventing the conformational transitions necessary for ion transport. researchgate.net

By comparing the simulated structures of the enzyme in its apo (unbound) form with the this compound-bound form, researchers can pinpoint the specific structural alterations that lead to its inhibitory effect. These studies have highlighted the dynamic nature of the Na+/K+-ATPase and how its function is intricately linked to its conformational landscape. nih.gov

Computational Prediction of Binding Affinities and Specificity Profiles

Computational methods are increasingly used to predict the binding affinity and specificity of ligands like this compound to their protein targets. diva-portal.org These predictions are valuable in drug discovery and for understanding the molecular basis of ligand recognition.

Several computational techniques are employed for this purpose:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. diva-portal.org Docking algorithms generate numerous possible binding poses and use scoring functions to estimate the binding affinity for each pose. diva-portal.org

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): This is a more rigorous method that combines molecular mechanics energy calculations with a continuum solvation model to estimate the free energy of binding. tum.dersc.org It is often applied to snapshots from molecular dynamics simulations to provide a more accurate prediction of binding affinity. diva-portal.org

Free Energy Perturbation (FEP): FEP is a highly accurate but computationally intensive method for calculating the relative binding affinities of a series of related ligands. chemrxiv.org It involves simulating a non-physical transformation of one ligand into another to compute the free energy difference between them. chemrxiv.org

These computational approaches can be used to create a specificity profile for this compound. The Na+/K+-ATPase exists as different isoforms (e.g., α1, α2, α3, α4), which are expressed in a tissue-specific manner. nih.govmdpi.com By building computational models of these different isoforms, researchers can predict the binding affinity of this compound to each one. nih.govnih.gov This can help to explain the compound's physiological effects and guide the design of new molecules with improved isoform selectivity. au.dk

The accuracy of these predictions depends on the quality of the force field used and the thoroughness of the conformational sampling. tum.de While challenges remain, particularly in accurately predicting absolute binding affinities, these computational tools provide invaluable insights into the quantitative aspects of the this compound-Na+/K+-ATPase interaction. tum.defrontiersin.org

Emerging Research Directions and Future Prospects for Anthroylouabain Studies

Design of Next-Generation Anthroylouabain Probes with Enhanced Photophysical Properties

The utility of this compound is fundamentally linked to its fluorescent properties. nih.gov When bound to the Na+/K+-ATPase, it displays enhanced fluorescence and distinct spectral shifts, which researchers have used to monitor enzyme activity and conformational changes. nih.govtandfonline.com The anthracene (B1667546) moiety, esterified to the rhamnose of the glycoside, is responsible for these photophysical characteristics. nih.gov The binding site on the enzyme is suggested to be hydrophobic and shielded from water, which contributes to the fluorescence enhancement. nih.govnih.gov

However, the advancement of imaging and spectroscopic techniques calls for the development of next-generation probes with superior characteristics. Future research will likely focus on synthesizing new derivatives of ouabain (B1677812) with fluorophores that offer:

Increased Quantum Yield and Brightness: To improve signal-to-noise ratios, enabling the detection of lower concentrations of Na+/K+-ATPase and imaging with higher clarity.

Enhanced Photostability: To allow for longer observation times in time-lapse microscopy and reduce signal loss during complex spectroscopic measurements.

Tuned Emission Spectra: Developing a palette of probes with different colors (i.e., emission wavelengths) would facilitate multiplexing. This would allow for simultaneous tracking of Na+/K+-ATPase with other cellular components or monitoring different enzyme isoforms or states in the same experiment.

Environment-Sensing Capabilities: Probes could be designed whose fluorescence lifetime or emission spectrum is sensitive to specific local environmental factors, such as ion concentration, pH, or membrane potential, providing more layers of functional information.

These advancements will enable more precise and dynamic studies of Na+/K+-ATPase localization, trafficking, and function in living cells and tissues.

| Property | Description | Reference(s) |

| Mechanism | This compound (AO) is a fluorescent derivative of ouabain that specifically binds to the cardiac glycoside receptor of the Na+/K+-ATPase. | nih.govpuc-rio.br |

| Fluorescence Change | Binding to the enzyme results in a significant enhancement of its fluorescence intensity and a characteristic spectral shift. | nih.govnih.gov |

| Binding Conditions | Optimal binding and fluorescence enhancement require the presence of Mg2+ and are modulated by Na+ and K+ ions, reflecting the enzyme's conformational states. | nih.gov |

| Binding Site Nature | The fluorescence parameters suggest the binding site for the anthroyl group is hydrophobic and/or viscous, and shielded from water. | nih.govnih.gov |

| Application | Used to measure high-affinity binding sites and monitor the activity of Na+/K+-ATPase. mdpi.comnih.gov It has been used in plant and animal cells. nih.govnih.govresearchgate.net |

Integration with Advanced Multi-Omics Approaches for Comprehensive Cellular Pathway Analysis

Multi-omics, the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of cellular function. bmbreports.orgnih.gov While this compound itself is a single molecular probe, it can be a critical tool within a multi-omics framework to investigate the downstream consequences of Na+/K+-ATPase activity and signaling.

Future research could employ this compound in the following ways:

Fluorescence-Activated Cell Sorting (FACS): Cells could be labeled with this compound, and populations with different levels of Na+/K+-ATPase expression or activity (indicated by fluorescence intensity) could be sorted. These distinct cell populations could then be subjected to transcriptomic (RNA-seq) and proteomic analysis to identify genes and proteins whose expression correlates with specific Na+/K+-ATPase functional states.

Spatially Resolved Omics: Advanced imaging techniques using this compound can identify subcellular regions or specific cell types within a tissue that exhibit altered Na+/K+-ATPase activity in response to a stimulus. This spatial information can then be correlated with spatial transcriptomics or proteomics data to understand how local pump function influences the broader cellular and tissue landscape.

Functional Metabolomics: By monitoring Na+/K+-ATPase activity with this compound while simultaneously performing metabolomic analysis, researchers can directly link changes in ion transport to shifts in cellular metabolism and energy utilization.

This integration will move beyond studying the pump in isolation, connecting its activity to the comprehensive network of cellular pathways that it influences. mdpi.comfrontiersin.org

Application in High-Resolution Structural Biology Techniques for Atomic-Level Understanding of Interaction

This compound has already been utilized in structural biology to gain insights into the Na+/K+-ATPase. pnas.org Because cardiotonic steroids preferentially bind to the enzyme in the phosphorylated E2P state, this compound can be used to stabilize this conformation, facilitating its structural determination. pnas.orgnih.gov Crystal structures of the Na+/K+-ATPase in complex with cardiotonic steroids have provided invaluable, albeit sometimes low-resolution, snapshots of the inhibitor binding site. nih.govpnas.org

The future in this area lies in using this compound and next-generation probes to achieve even higher resolution and to capture a wider range of conformational states:

Cryo-Electron Microscopy (Cryo-EM): The resolution revolution in cryo-EM offers the potential to visualize the this compound-bound Na+/K+-ATPase complex at near-atomic detail without the need for crystallization. This would provide a clearer picture of the precise molecular interactions between the probe and the enzyme's binding pocket.

Time-Resolved Crystallography and Cryo-EM: By using photo-activatable derivatives or rapid mixing techniques, researchers could capture snapshots of the enzyme at various points during the this compound binding and dissociation process. This would provide a dynamic, movie-like understanding of the conformational changes that occur.

Advanced Spectroscopic Methods: Techniques like fluorescence resonance energy transfer (FRET) using this compound as a donor or acceptor can measure distances within the Na+/K+-ATPase protein, mapping the conformational rearrangements induced by ligand binding. nih.govpnas.org

These approaches will yield an atomic-level understanding of how this compound and other cardiac glycosides interact with and inhibit the Na+/K+-ATPase, providing a structural basis for the rational design of new, more specific drugs.

Exploration of this compound's Utility in Non-Canonical Na+/K+-ATPase Signaling Pathways (Indirectly, via its target)

There is now extensive evidence that the Na+/K+-ATPase is not merely an ion pump but also functions as a signal transducer and receptor. physiology.orgmdpi.com Binding of cardiotonic steroids like ouabain to a specific sub-population of the Na+/K+-ATPase can trigger a variety of intracellular signaling cascades, often independently of its ion-pumping function. nih.govacs.org These non-canonical pathways can regulate cell growth, proliferation, and adhesion. nih.govfrontiersin.orgnih.gov

As a specific ligand for the Na+/K+-ATPase, this compound is an ideal tool to probe these signaling functions:

Visualizing the Signaling Pool: Advanced microscopy techniques using this compound could be used to determine the subcellular localization of the specific Na+/K+-ATPase pool that participates in signal transduction.

Dissecting Signaling Cascades: By applying this compound to cells, researchers can specifically activate the Na+/K+-ATPase-mediated signaling pathways. This allows for the precise study of downstream events, such as the activation of protein kinases like Src and the subsequent phosphorylation of other proteins. nih.govacs.org

Probing Functional Outcomes: The probe can be used to investigate the link between the activation of these non-canonical pathways and ultimate cellular responses, such as changes in cell adhesion or gene expression. nih.govresearchgate.net